2-[(4-Methoxyphenyl)methyl]-1-benzothiophen-3-ol
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Overview
Description
2-[(4-Methoxyphenyl)methyl]-1-benzothiophen-3-ol is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxyphenyl)methyl]-1-benzothiophen-3-ol can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of benzothiophene followed by reduction and subsequent functionalization. The general steps include:
Friedel-Crafts Acylation: Benzothiophene is acylated using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Reduction: The acylated product is then reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methoxyphenyl)methyl]-1-benzothiophen-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents such as LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiophene core.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: Nucleophiles like alkoxides, amines, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[(4-Methoxyphenyl)methyl]-1-benzothiophen-3-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[(4-Methoxyphenyl)methyl]-1-benzothiophen-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chlorophenyl)methyl]-1-benzothiophen-3-ol
- 2-[(4-Methoxyanilino)methyl]phenol
- 2-(Anilinomethyl)phenol
Uniqueness
2-[(4-Methoxyphenyl)methyl]-1-benzothiophen-3-ol is unique due to its specific methoxyphenyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C16H14O2S |
---|---|
Molecular Weight |
270.3 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-1-benzothiophen-3-ol |
InChI |
InChI=1S/C16H14O2S/c1-18-12-8-6-11(7-9-12)10-15-16(17)13-4-2-3-5-14(13)19-15/h2-9,17H,10H2,1H3 |
InChI Key |
GTTOCCVRFYSSDR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=C(C3=CC=CC=C3S2)O |
Origin of Product |
United States |
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